1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol is a compound that features a pyrazole ring substituted with a methylsulfonyl group and an amino alcohol side chain
Preparation Methods
The synthesis of 1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Attachment of the Amino Alcohol Side Chain: The final step involves the reaction of the pyrazole derivative with an appropriate amino alcohol under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:
3-Aminopyrazoles: These compounds share the pyrazole ring but differ in their substituents and side chains.
4-Aminopyrazoles: Similar to 3-aminopyrazoles but with the amino group at a different position on the pyrazole ring.
5-Aminopyrazoles: These compounds have the amino group at the 5-position of the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the methylsulfonyl group and the amino alcohol side chain, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3S/c1-14(12,13)7-3-9-10(5-7)4-6(11)2-8/h3,5-6,11H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWHDXQFVFZBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)CC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.